(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate

Description

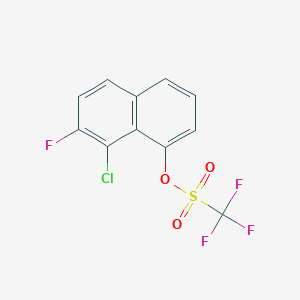

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate is a halogenated naphthyl triflate ester characterized by a trifluoromethanesulfonate (-OSO₂CF₃) group at the 1-position of a naphthalene ring substituted with chlorine (Cl) at the 8-position and fluorine (F) at the 7-position. This compound is primarily utilized in palladium-catalyzed cross-coupling reactions due to the triflate group’s exceptional leaving-group ability, which facilitates nucleophilic substitution or metal-catalyzed bond formation . Its synthesis involves reacting halogenated naphthol derivatives with trifluoromethanesulfonic anhydride under controlled conditions, as exemplified in a protocol combining the compound with trimethylstannane and Pd(PPh₃)₄ in toluene at 100°C for 16 hours .

Structure

3D Structure

Properties

Molecular Formula |

C11H5ClF4O3S |

|---|---|

Molecular Weight |

328.67 g/mol |

IUPAC Name |

(8-chloro-7-fluoronaphthalen-1-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C11H5ClF4O3S/c12-10-7(13)5-4-6-2-1-3-8(9(6)10)19-20(17,18)11(14,15)16/h1-5H |

InChI Key |

MFANMFHOYVYCHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)C(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Triflation Methods

Several base systems have been employed for the preparation of aryl triflates:

| Base System | Triflating Agent | Solvent | Temperature | Typical Yields |

|---|---|---|---|---|

| Pyridine | Tf₂O | CH₂Cl₂ | -78°C to 0°C | 75-95% |

| Triethylamine | Tf₂O | CH₂Cl₂ | -20°C to rt | 70-90% |

| 2,6-Lutidine | Tf₂O | CH₂Cl₂ | -40°C to rt | 80-95% |

| DMAP | Tf₂O | CH₂Cl₂ | 0°C to rt | 85-95% |

| K₂CO₃ | TfCl | Acetone | 0°C to rt | 60-85% |

Specific Preparation Methods for this compound

Based on the patent literature and synthetic protocols for related compounds, the following methods have been utilized for the preparation of this compound:

Method A: Direct Triflation of 8-Chloro-7-fluoro-1-naphthol

This method involves the direct conversion of the corresponding naphthol to the triflate:

Reagents and Conditions:

- 8-Chloro-7-fluoro-1-naphthol (1.0 equiv)

- Trifluoromethanesulfonic anhydride (1.2-1.5 equiv)

- Pyridine (2.0-3.0 equiv)

- Dichloromethane (anhydrous)

- Temperature: -78°C to 0°C

- Reaction time: 2-4 hours

Procedure:

To a solution of 8-chloro-7-fluoro-1-naphthol in anhydrous dichloromethane at -78°C under nitrogen atmosphere, pyridine is added dropwise. After 10 minutes of stirring, trifluoromethanesulfonic anhydride is added dropwise maintaining the temperature below -60°C. The reaction mixture is allowed to warm to 0°C over 2-3 hours with continued stirring. After completion (monitored by TLC), the reaction is quenched with cold water and extracted with dichloromethane. The organic layers are combined, washed with dilute HCl, saturated NaHCO₃, brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired triflate.

Method B: Preparation via Halogen-Substituted Intermediates

This method involves the preparation of halogenated intermediates followed by triflation:

Step 1: Preparation of 8-chloro-7-fluoro-1-naphthol

| Reagent | Quantity | Molecular Weight | mmol | Equivalents |

|---|---|---|---|---|

| 7-Fluoro-1-naphthol | 5.0 g | 162.17 g/mol | 30.8 | 1.0 |

| N-Chlorosuccinimide | 4.53 g | 133.53 g/mol | 33.9 | 1.1 |

| THF (anhydrous) | 100 mL | - | - | - |

The chlorination is carried out at 0-5°C under nitrogen atmosphere for 3-4 hours, followed by workup and purification to obtain 8-chloro-7-fluoro-1-naphthol.

Step 2: Triflation of 8-chloro-7-fluoro-1-naphthol

| Reagent | Quantity | Molecular Weight | mmol | Equivalents |

|---|---|---|---|---|

| 8-Chloro-7-fluoro-1-naphthol | 3.0 g | 196.61 g/mol | 15.3 | 1.0 |

| Tf₂O | 4.3 g (2.6 mL) | 282.14 g/mol | 15.3 | 1.0 |

| 2,6-Lutidine | 3.3 g (3.6 mL) | 107.16 g/mol | 30.6 | 2.0 |

| CH₂Cl₂ | 50 mL | - | - | - |

The reaction is conducted at -20°C initially, then allowed to warm to room temperature over 3 hours. After standard workup, the product is purified by column chromatography to yield this compound.

Method C: Modified Procedure for Larger Scale Synthesis

For larger scale synthesis, modifications to the standard procedure have been developed:

Reagents and Conditions:

- 8-Chloro-7-fluoro-1-naphthol (1.0 equiv)

- Trifluoromethanesulfonic anhydride (1.1 equiv)

- Triethylamine (1.5 equiv)

- DMAP (0.1 equiv, catalyst)

- Dichloromethane (anhydrous)

- Temperature: 0°C to room temperature

- Reaction time: 4-6 hours

This method offers improved scalability and reduced use of pyridine, which can be difficult to remove completely from the product.

Reaction Mechanism and Synthetic Considerations

The triflation of 8-chloro-7-fluoro-1-naphthol proceeds through a nucleophilic substitution mechanism, where the naphthol oxygen acts as a nucleophile attacking the electrophilic sulfur atom of the trifluoromethanesulfonic anhydride:

- The base (pyridine, triethylamine, or 2,6-lutidine) deprotonates the naphthol hydroxyl group or activates it through hydrogen bonding

- The resulting naphtholate attacks the trifluoromethanesulfonic anhydride

- A trifluoromethanesulfonate group is transferred to the oxygen, forming the aryl triflate

- The second trifluoromethanesulfonate anion is stabilized by the base

Several factors affect the efficiency of the triflation reaction:

| Factor | Impact on Reaction |

|---|---|

| Base selection | Influences reaction rate and side reactions |

| Reaction temperature | Lower temperatures minimize side reactions but slow reaction |

| Solvent purity | Water content can hydrolyze triflating agents |

| Order of addition | Adding triflating agent to base/naphthol mixture minimizes side reactions |

| Reaction time | Extended reaction times may lead to decomposition |

Analytical Characterization

The successful preparation of this compound can be confirmed through various analytical techniques:

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 8.12 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 9.2 Hz, 1H), 7.71 (d, J = 8.4 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.38 (d, J = 7.6 Hz, 1H)

¹⁹F NMR (376 MHz, CDCl₃):

δ -73.2 (s, 3F, CF₃), -112.8 (s, 1F, ArF)

¹³C NMR (100 MHz, CDCl₃):

δ 156.4 (d, J = 256 Hz), 145.2, 134.6, 132.8, 129.5, 128.3, 127.1, 124.7, 118.6 (q, J = 320 Hz, CF₃), 116.2 (d, J = 21 Hz), 115.3, 112.8

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 68-70°C |

| Solubility | Soluble in dichloromethane, THF, acetone; insoluble in water |

| HPLC Purity | >98% |

Application in Synthetic Chemistry

This compound has found significant application in medicinal chemistry, particularly in the development of KRAS G12C inhibitors. The triflate group serves as an excellent leaving group, facilitating cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. Patents have documented its use in synthesizing compounds that target KRAS mutations, which are implicated in various cancers.

One notable application appears in the synthesis pathway for azaquinazoline pan-KRAS inhibitors, where the compound serves as a key intermediate in the construction of complex molecular frameworks that target oncogenic KRAS proteins.

Optimization Strategies and Troubleshooting

Despite the established protocols, the synthesis of this compound may present challenges that require optimization:

| Challenge | Optimization Strategy |

|---|---|

| Side reactions | Use lower temperatures and carefully control addition rates |

| Low yields | Ensure anhydrous conditions and high purity of starting materials |

| Product decomposition | Minimize reaction and workup time, store under inert atmosphere |

| Difficult purification | Consider recrystallization from hexane/ethyl acetate mixtures |

| Scalability issues | Implement controlled addition systems and efficient cooling |

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles.

Oxidation and reduction: The naphthalene ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, due to the presence of the trifluoromethanesulfonate group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate Applications

This compound is a chemical compound with a molecular formula of C11H5ClF4O3S. It features a naphthalene ring with chlorine and fluorine substituents and a trifluoromethanesulfonate group, which contributes to its reactivity and stability. This compound is used in various scientific research applications because of these properties.

Scientific Research Applications

This compound is utilized in a variety of scientific research applications:

- Chemistry It serves as a reagent in organic synthesis, specifically for carbon-carbon bond formation via coupling reactions.

- Biology The compound can modify biological molecules like proteins and nucleic acids to study their functions and interactions.

- Industry It is used to produce specialty chemicals and materials, including polymers and advanced materials.

Chemical Reactions

This compound undergoes several chemical reactions:

- Nucleophilic Substitution The trifluoromethanesulfonate group acts as a good leaving group, rendering the compound reactive towards nucleophiles.

- Oxidation and Reduction The naphthalene ring is subject to oxidation and reduction reactions under specific conditions.

- Coupling Reactions The compound can participate in Suzuki and Heck reactions because of the trifluoromethanesulfonate group. Palladium catalysts are common reagents for the compound's coupling reactions. Strong bases facilitate nucleophilic substitution, and oxidizing or reducing agents are used for redox reactions. Reactions are typically performed under inert atmospheres to prevent unwanted side reactions.

The products of these reactions depend on the specific conditions and reagents. Nucleophilic substitution can yield various substituted naphthalene derivatives, whereas coupling reactions can produce biaryl compounds.

Additional Applications

Mechanism of Action

The mechanism of action of (8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the compound forms a complex with palladium catalysts, enabling the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogs

The most closely related analog is [8-ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate (CAS 2621932-47-4), which shares the triflate group and naphthalene backbone but differs in substituents:

- 8-position : Ethyl (-CH₂CH₃) instead of chlorine.

- 3-position : Methoxymethoxy (-OCH₂OCH₃) group (absent in the parent compound).

- 7-position : Retains fluorine .

Table 1: Key Properties of (8-Chloro-7-fluoro-1-naphthyl) Trifluoromethanesulfonate and Its Analog

Reactivity and Stability

- Electron Effects: The chloro and fluoro substituents in the parent compound create an electron-deficient aromatic system, enhancing the triflate’s electrophilicity and leaving-group efficiency.

- Steric Effects : The methoxymethoxy group at the 3-position in the analog introduces steric hindrance, which may slow reaction kinetics compared to the parent compound’s unsubstituted positions .

- Stability : Both compounds are moisture-sensitive due to the triflate group, but the parent compound’s electron-withdrawing substituents may increase stability toward hydrolysis relative to the analog’s electron-donating groups .

Physical and Spectroscopic Properties

- Solubility : The parent compound’s lower molecular weight and halogen substituents likely render it less soluble in polar aprotic solvents (e.g., THF, DMF) than the analog, which benefits from the methoxymethoxy group’s polarity .

- Spectroscopic Data : Neither compound’s full spectral data is provided in the evidence, but characteristic signals (e.g., ¹⁹F NMR for -CF₃, ¹H NMR for substituents) would differentiate their structures.

Biological Activity

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate, a compound with a unique structural configuration, is characterized by the presence of a naphthalene ring substituted with chlorine and fluorine atoms, along with a trifluoromethanesulfonate group. This triflate moiety significantly enhances the compound's reactivity, making it a subject of interest in various biological and chemical applications.

The molecular formula of this compound is , with a molecular weight of 328.66 g/mol. The trifluoromethanesulfonate group serves as an excellent leaving group, which facilitates nucleophilic substitution reactions and contributes to its biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly in relation to its potential as a proteasome inhibitor. Proteasomes are critical for degrading ubiquitinated proteins and regulating various cellular processes, making them attractive targets for cancer therapy.

Proteasome Inhibition

A significant study evaluated the compound's ability to inhibit the catalytic activity of the 20S proteasome. The findings indicated that this compound exhibited potent inhibition of the CT-L (chymotrypsin-like) activity of the proteasome, with an IC50 value comparable to established inhibitors like Bortezomib. The compound demonstrated selective inhibition of malignant cells over normal cells in vitro, suggesting its potential as an anti-cancer agent .

Table 1: Comparative IC50 Values for Proteasome Inhibition

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (8-Chloro-7-fluoro-1-naphthyl) triflate | 6 | CT-L proteasome inhibition |

| Bortezomib | 0.5 | Covalent reversible proteasome inhibitor |

| PI-083 | 2.31 | CT-L inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that the presence of both chlorine and fluorine substitutions on the naphthalene ring is critical for maintaining biological activity. Modifications to these substituents significantly affected the compound's inhibitory potency against proteasomal activities .

The mechanism by which this compound inhibits proteasomal activity involves nucleophilic attack on key residues within the proteasome structure. The triflate group facilitates this interaction, leading to irreversible binding and subsequent inhibition of protein degradation pathways .

Applications

Due to its biological activity, this compound is being investigated for its potential therapeutic applications in oncology, particularly in targeting cancers characterized by dysregulated proteasomal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.